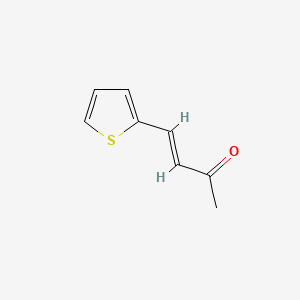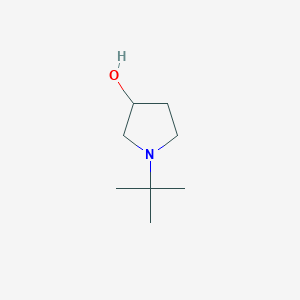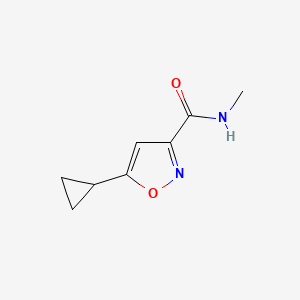![molecular formula C17H12ClF3N4O B2926621 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-phenyl-1H-pyrazole-4-carboxamide CAS No. 2085690-02-2](/img/structure/B2926621.png)
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-phenyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-phenyl-1H-pyrazole-4-carboxamide” is a chemical compound with the CAS Number: 914637-57-3 . It has a molecular weight of 279.69 .
Molecular Structure Analysis
The IUPAC name of this compound is 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-methylpiperazine . Its InChI Code is 1S/C11H13ClF3N3/c1-7-6-18(3-2-16-7)10-9(12)4-8(5-17-10)11(13,14)15/h4-5,7,16H,2-3,6H2,1H3 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 279.69 . More specific physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
A notable aspect of research on this compound involves its synthesis and the exploration of its chemical properties. Studies detail innovative synthetic routes and chemical reactions to produce derivatives of pyrazole carboxamides, which are significant for their biological and pharmacological activities. For instance, research on the synthesis of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents highlights the chemical versatility and potential therapeutic applications of compounds structurally related to the given chemical (Rahmouni et al., 2016). Similarly, the synthesis and biological evaluation of compounds for their antifungal activities suggest the broad utility of this chemical class in developing new therapeutics (Wu et al., 2012).
Biological Activities
The biological activities of compounds related to "1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-phenyl-1H-pyrazole-4-carboxamide" have been extensively studied. These compounds have been evaluated for their potential as fungicides, insecticides, and treatments for various diseases. For example, derivatives of this chemical structure have shown moderate antifungal activities, with some compounds displaying significant inhibitory effects on phytopathogenic fungi, indicating their potential in agricultural applications (Wu et al., 2012). Additionally, research into the nematocidal activity of fluorine-containing pyrazole carboxamides against Meloidogyne incognita suggests potential applications in addressing parasitic nematode infestations (Zhao et al., 2017).
Molecular Interactions and Mechanistic Studies
Understanding the molecular interactions and mechanisms of action of these compounds is crucial for their therapeutic application. Studies on the interaction of pyrazole-3-carboxamide derivatives with cannabinoid receptors have provided insights into their potential therapeutic uses, including the treatment of conditions modulated by these receptors (Shim et al., 2002). These findings highlight the importance of molecular design and the potential for targeted therapies using compounds with this chemical backbone.
Direcciones Futuras
Trifluoromethylpyridine (TFMP) and its intermediates, which this compound is a part of, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development of fluorinated organic chemicals, including TFMP derivatives, is becoming an increasingly important research topic .
Mecanismo De Acción
Target of Action
Similar compounds have been found to target bacterial phosphopantetheinyl transferases , which are essential for bacterial cell viability and virulence .
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit the growth of strains that are resistant to other fungicides . This suggests that the compound may interact with its targets in a unique way, potentially disrupting normal cellular processes and leading to cell death .
Biochemical Pathways
Based on the potential target mentioned above, it can be inferred that the compound may interfere with the synthesis of coenzyme a (coa) derivatives in bacteria, disrupting essential metabolic processes .
Result of Action
Given its potential target, it can be inferred that the compound may disrupt essential metabolic processes in bacteria, leading to cell death .
Propiedades
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N4O/c1-10-13(16(26)24-12-5-3-2-4-6-12)9-23-25(10)15-14(18)7-11(8-22-15)17(19,20)21/h2-9H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVOVZATBNKCSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-methoxyphenyl)thiourea](/img/structure/B2926538.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2926539.png)

![Methyl 2-(allylthio)-7-methyl-4-oxo-5-pyridin-4-yl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2926541.png)


![N-[cyano(3-methoxyphenyl)methyl]acetamide](/img/structure/B2926546.png)

![5-chloro-N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2926551.png)


![5-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2926558.png)
![1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2926559.png)
![4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2926560.png)
